ML267: A Potent and Selective Chemical Probe for Sfp Phosphopantetheinyl Transferase
ML267: A Potent and Selective Chemical Probe for Sfp Phosphopantetheinyl Transferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML267, a novel and potent small-molecule inhibitor of the Bacillus subtilis surfactin phosphopantetheinyl transferase (Sfp-PPTase). ML267 serves as a valuable chemical probe for studying the function of Sfp-PPTase, an enzyme essential for the biosynthesis of various secondary metabolites, including polyketides and nonribosomal peptides, which are critical for bacterial virulence and survival.[1][2] This document details the biochemical and cellular characterization of ML267, including its potency, selectivity, and antibacterial activity. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the Sfp-PPTase signaling pathway and experimental workflows to facilitate its use in research and drug discovery.
Introduction to Sfp-PPTase and the Role of ML267
Phosphopantetheinyl transferases (PPTases) are a superfamily of enzymes that catalyze the post-translational modification of carrier proteins involved in a wide array of metabolic pathways.[3][4] Specifically, Sfp-type PPTases transfer the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS).[3][5][6][7][8] This activation is a prerequisite for the biosynthesis of numerous natural products that play crucial roles in bacterial pathogenesis and intercellular communication.
The essentiality of Sfp-PPTase for the production of virulence factors makes it an attractive target for the development of novel antibacterial agents.[1][2] ML267 was identified through a quantitative high-throughput screening (qHTS) campaign as a potent and selective inhibitor of Sfp-PPTase.[1][2] Its favorable pharmacological properties and demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), establish ML267 as a critical tool for elucidating the biological functions of Sfp-PPTase and for validating it as a therapeutic target.[1][2]
Quantitative Data for ML267
The following tables summarize the key quantitative data for ML267, including its biochemical potency, antibacterial activity, in vitro ADME properties, and in vivo pharmacokinetic parameters.
Table 1: Biochemical Potency and Antibacterial Activity of ML267
| Parameter | Value | Species/Strain | Reference |
| IC50 for Sfp-PPTase | 0.29 µM | Bacillus subtilis | [1][9] |
| IC50 for AcpS-PPTase | 8.1 µM | Escherichia coli | [9] |
| Minimum Inhibitory Concentration (MIC) | |||
| 1.04 µg/mL | Bacillus subtilis 168 | [1] | |
| 0.52 µg/mL | Bacillus subtilis HM489 | [1] | |
| 4.17 µg/mL | Staphylococcus aureus (ATCC 25923) | [1] | |
| 2.08 µg/mL | Community-Acquired MRSA (USA300) | [1] | |
| >64 µg/mL | Escherichia coli (ATCC 25922) | [1] | |
| >64 µg/mL | Pseudomonas aeruginosa (ATCC 27853) | [1] | |
| Cytotoxicity (CC50) | >46.5 µM | Human Hepatocellular Carcinoma (HepG2) cells | [2] |
Table 2: In Vitro ADME Profile of ML267
| Parameter | Result |
| Aqueous Solubility (pH 7.4) | 11 µM |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | 1.1 x 10-6 cm/s |
| Caco-2 Permeability (A to B) | 0.4 x 10-6 cm/s |
| Caco-2 Permeability (B to A) | 1.0 x 10-6 cm/s |
| Efflux Ratio (Caco-2) | 2.5 |
| Plasma Protein Binding (Human) | 98.7% |
| Plasma Protein Binding (Mouse) | 97.9% |
| Plasma Stability (Human, 3h) | 98% remaining |
| Plasma Stability (Mouse, 3h) | 99% remaining |
| Microsomal Stability (Human, 1h) | 95% remaining |
| Microsomal Stability (Mouse, 1h) | 92% remaining |
| CYP450 Inhibition (10 µM) | |
| 1A2 | 25% |
| 2C9 | 15% |
| 2C19 | 10% |
| 2D6 | 5% |
| 3A4 | 20% |
Table 3: In Vivo Pharmacokinetic Profile of ML267 in Mice
| Route of Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) |
| Intravenous (IV) | 2 | 2.9 | 480 | 0.08 | 750 |
| Oral (PO) | 10 | 3.5 | 250 | 2 | 1200 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Sfp-PPTase signaling pathway and key experimental workflows for the characterization of ML267.
Sfp-PPTase Signaling Pathway
Caption: Sfp-PPTase activation pathway and its inhibition by ML267.
Experimental Workflow for ML267 Characterization
References
- 1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the phosphopantetheinyltransferase enzyme, PswP, in the biosynthesis of antimicrobial secondary metabolites by Serratia marcescens Db10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sfp-Type 4′-Phosphopantetheinyl Transferase Is Indispensable for Fungal Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]
- 8. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
